2-Bromobenzyl cyclohexyl ether
Description
2-Bromobenzyl cyclohexyl ether (C₁₃H₁₅BrO) is an organic compound featuring a brominated benzyl group linked to a cyclohexyl ether. This structure combines the electron-withdrawing bromine atom, which enhances electrophilic reactivity, with the steric bulk and chemical stability of the cyclohexyl group. The compound is primarily utilized in organic synthesis as a protective group for alcohols or phenols and as an intermediate in σ-selective rearrangements like Claisen or Cope rearrangements . Its synthesis typically involves Williamson etherification, where 2-bromobenzyl bromide reacts with cyclohexanol under basic conditions, though alternative routes using hydrogenation of allylic ethers have been reported to overcome challenges in direct substitution reactions .
Properties
IUPAC Name |
1-bromo-2-(cyclohexyloxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJWVCRXODYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2-Bromobenzyl cyclohexyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of 2-bromobenzyl bromide and cyclohexanol in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl cyclohexyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes and alcohols.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Aromatic aldehydes and alcohols.
Reduction: Benzyl cyclohexyl ether.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
- Synthesis of Heterocycles : 2-Bromobenzyl cyclohexyl ether serves as a versatile building block in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the preparation of N-aryl-1,2,3,4-tetrahydroisoquinolines through reductive amination and palladium-catalyzed reactions . This demonstrates its potential as an intermediate in drug development.
- Passerini Reaction : The compound has been involved in Passerini-type three-component reactions (PT-3CR), which are valuable for synthesizing tetrazoles and other nitrogen-containing heterocycles. These reactions can be conducted under ultrasonic conditions to improve yields and reduce reaction times .
Medicinal Chemistry
- Anticancer Activity : Studies have shown that derivatives of 2-bromobenzyl compounds exhibit significant anticancer properties by targeting topoisomerases, which are essential enzymes for DNA replication and repair. For example, certain 2-(4-bromobenzyl) derivatives have demonstrated selective inhibition of COX-2 over COX-1, indicating potential dual anticancer and anti-inflammatory activities .
- Drug Development : The structural features of this compound allow for modifications that can enhance biological activity. Its derivatives have been explored for their effects on various biological targets, making them candidates for further pharmacological studies.
Data Table: Applications Overview
Case Study 1: Anticancer Activity Evaluation
A series of compounds derived from this compound were evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the bromobenzyl moiety significantly enhanced cytotoxicity while maintaining selectivity toward cancerous cells over normal cells.
Case Study 2: Synthetic Method Development
Researchers developed a novel synthetic pathway utilizing this compound in a one-pot reaction to streamline the synthesis of complex polycyclic structures. This method demonstrated improved yields compared to traditional multi-step processes.
Mechanism of Action
The mechanism of action of 2-Bromobenzyl cyclohexyl ether involves its interaction with various molecular targets. The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ether moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural Analogs
Bis(2-bromobenzyl) ether (C₁₄H₁₂Br₂O)
- Structure : A dimeric analog with two 2-bromobenzyl groups linked by an ether bond.
- Properties : Higher molecular weight (356.04 g/mol) and crystallinity due to symmetric packing, with aromatic rings aligned at a dihedral angle of 2.7° .
- Applications : Used in crystal engineering and as a precursor for polymers.
2-Bromobenzyl Methyl Ether (C₈H₉BrO)
- Structure : Substitutes the cyclohexyl group with a methyl group.
- Properties : Lower molecular weight (201.06 g/mol) and boiling point (~251–252°C) compared to the cyclohexyl analog. Reduced steric hindrance makes it more reactive in nucleophilic substitutions .
Allyl 2-Bromobenzyl Ether (C₁₀H₁₁BrO)
- Structure : Features an allyl group instead of cyclohexyl.
- Properties: Boiling point 251–252°C, density 1.327 g/mL.
p-Substituted Benzyl Cyclohexyl Ethers (e.g., p-Phenylbenzyl cyclohexyl ether)
- Structure : Para-substituted benzyl groups (e.g., phenyl or methyl) attached to cyclohexyl ether.
- Properties : Altered electronic effects; para-substituents modulate reactivity in competitive reduction studies. For example, p-phenyl derivatives exhibit higher stability under acidic conditions than benzyl analogs .
Physical and Chemical Properties
*Trifluoroacetic acid (TFA) stability: Cyclohexyl ethers resist acid cleavage better than benzyl ethers due to reduced resonance stabilization .
Stability and Reactivity
- Acid Stability : Cyclohexyl ethers are ~20× more stable to TFA than benzyl ethers, making them suitable for Boc-based peptide synthesis .
- Thermal Stability : Cyclohexyl groups enhance thermal resistance compared to linear alkyl ethers (e.g., methyl or ethyl) due to ring rigidity .
- Reactivity : Bromine at the ortho position directs electrophilic substitution reactions to the para position, while the cyclohexyl group sterically hinders nucleophilic attack at the ether oxygen .
Biological Activity
Overview
2-Bromobenzyl cyclohexyl ether is an organic compound with a unique structure that includes a bromobenzyl group attached to a cyclohexyl ether moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. Its reactivity profile and ability to interact with various biological targets make it a valuable subject for investigation.
The molecular structure of this compound allows it to participate in several chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding aldehydes and alcohols.
- Reduction : The bromobenzyl group can be reduced to yield a benzyl group.
- Substitution : The bromine atom can undergo nucleophilic substitution, allowing the introduction of various functional groups.
The mechanism of action primarily involves the nucleophilic substitution facilitated by the bromobenzyl group, which can form new chemical bonds with biomolecules. The ether moiety also engages in hydrogen bonding, enhancing its biological interactions .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit bacterial DNA gyrase, a target for antibacterial drugs. This suggests that this compound may also possess antibacterial properties .
- Anti-inflammatory Effects : Compounds containing bromobenzyl groups have been investigated for their potential to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), indicating possible anti-inflammatory activity .
- Modulation of Biological Targets : The compound's ability to interact with various receptors and enzymes suggests potential roles in modulating biological pathways, which could be beneficial in drug development .
Case Studies and Research Findings
- Antibacterial Activity :
- Anti-inflammatory Studies :
- Chemical Synthesis and Applications :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
